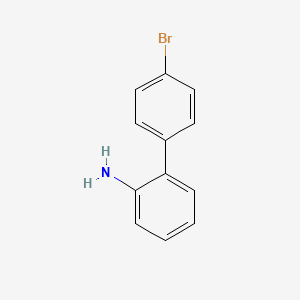

4'-Bromobiphenyl-2-ylamine

Vue d'ensemble

Description

4’-Bromobiphenyl-2-ylamine is a chemical compound with the molecular formula C12H10BrN . It is not intended for human or veterinary use but is used for research purposes.

Synthesis Analysis

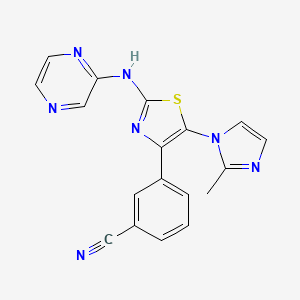

A novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized to overcome the challenges of microbial resistance and to improve the effectiveness and selectivity of chemotherapeutic agents against cancer . The molecular structures of these derivatives were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis

The molecular structure of 4’-Bromobiphenyl-2-ylamine was confirmed by physicochemical and spectral characteristics . The molecular formula is C12H10BrN .Chemical Reactions Analysis

While specific chemical reactions involving 4’-Bromobiphenyl-2-ylamine are not detailed in the search results, it’s worth noting that chemical reactions involving similar compounds have been studied extensively .Physical And Chemical Properties Analysis

The physical and chemical properties of 4’-Bromobiphenyl-2-ylamine include a molecular weight of 248.12 g/mol. Other properties such as boiling point, vapor pressure, enthalpy of vaporization, flash point, and index of refraction are also available .Applications De Recherche Scientifique

Intermediate in the Production of Agrochemical and Pharmaceutical Compounds

4’-Bromobiphenyl-2-ylamine is known to be useful for a wide variety of applications, such as an intermediate in the production of agrochemical and pharmaceutical compounds . This means it can be used in the synthesis of various chemicals that are used in agriculture (like pesticides and fertilizers) and in the medical field (like drugs and other therapeutic agents).

Production of Liquid Crystals

Another significant application of 4’-Bromobiphenyl-2-ylamine is in the production of liquid crystals . Liquid crystals have properties between those of conventional liquids and those of solid crystals. They are used in a wide variety of applications, including liquid crystal displays (LCDs), which are commonly used in televisions, computer monitors, and smartphones.

Safety and Hazards

Mécanisme D'action

Target of Action

For instance, a compound named 4-bromo-2,5-dimethoxyphenethylamine (2C-B) has been examined for its effects on dopamine levels in the nucleus accumbens .

Mode of Action

For example, 2C-B was found to increase dopamine but decrease 3,4-dihydroxyphenylacetic acid (DOPAC) in the nucleus accumbens .

Biochemical Pathways

For instance, 2C-B was found to affect the dopamine pathway .

Result of Action

For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one showed promising antimicrobial activity and potential for developing novel antimicrobial agents .

Propriétés

IUPAC Name |

2-(4-bromophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCNKGRSWYBETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463789 | |

| Record name | 2-(4'-bromophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromobiphenyl-2-ylamine | |

CAS RN |

62532-98-3 | |

| Record name | 2-(4'-bromophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)

![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)

![5,6-Dihydro-4h-pyrrolo[1,2-b]pyrazole-2-carbaldehyde](/img/structure/B1354080.png)